3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is an organic compound characterized by its unique structure and functional groups. It is classified as a nitrile and a phenolic compound, which indicates its potential utility in various chemical reactions and applications. The compound's molecular formula is , and it features a hydroxy group, a methoxy group, and a nitrile group attached to a phenyl ring.
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile falls under the categories of organic compounds, specifically within the subcategories of phenolic compounds and nitriles. It is relevant in medicinal chemistry due to its structural features that may interact with biological systems.
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile generally involves the following steps:
The molecular structure of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile can be represented as follows:
The compound's InChI key is InChI=1S/C10H11NO2/c1-12-10-6-4-5-9(11)7-8(10)2/h4-7,12H,1-3H3
.
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile involves its interaction with biological targets through hydrogen bonding due to the hydroxy group. Additionally, the nitrile moiety may participate in nucleophilic addition reactions, influencing various biochemical pathways and potentially leading to therapeutic effects .
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile has potential scientific uses in:
The compound's unique structure makes it a subject of interest for further studies in medicinal chemistry and organic synthesis .
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1